REACTION_CXSMILES
|
[NH2:1]/[C:2](=[CH:6]\[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10])/[C:3]([O-:5])=[O:4].[N+](C1C=CC=CC=1)([O-])=O>>[NH2:1]/[C:2](=[CH:6]\[CH:7]=[CH:8]\[C:9]([O-:11])=[O:10])/[C:3]([O-:5])=[O:4].[NH2:1][C:2]1[CH:6]=[CH:7][CH:8]=[CH:9][C:3]=1[OH:5].[CH:7](/[CH:6]=[C:2](/[NH2:1])\[C:3]([OH:5])=[O:4])=[CH:8]/[CH:9]=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N/C(/C(=O)[O-])=C\C=C\C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N/C(/C(=O)[O-])=C\C=C\C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C\C=O)\C=C(/C(=O)O)\N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |